molecular formula C12H15ClF3NO B1435513 3-{[4-(Trifluoromethyl)phenyl]methyl}oxolan-3-amine hydrochloride CAS No. 1803604-11-6

3-{[4-(Trifluoromethyl)phenyl]methyl}oxolan-3-amine hydrochloride

Cat. No.: B1435513
CAS No.: 1803604-11-6
M. Wt: 281.7 g/mol
InChI Key: CJVAJJFUXSJCFG-UHFFFAOYSA-N
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Description

3-{[4-(Trifluoromethyl)phenyl]methyl}oxolan-3-amine hydrochloride: is a chemical compound with the molecular formula C12H15ClF3NO and a molecular weight of 281.70 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxolan-3-amine moiety. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{[4-(Trifluoromethyl)phenyl]methyl}oxolan-3-amine hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the reaction of 4-(trifluoromethyl)benzyl chloride with oxirane to form the oxirane intermediate. This intermediate is then reacted with ammonia or an amine to yield the oxolan-3-amine derivative. Finally, the hydrochloride salt is formed by treating the amine with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-{[4-(Trifluoromethyl)phenyl]methyl}oxolan-3-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 3-{[4-(Trifluoromethyl)phenyl]methyl}oxolan-3-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique properties, making it valuable in the development of novel compounds .

Biology: The compound is utilized in biological research to study the effects of trifluoromethylated amines on biological systems. It serves as a model compound for investigating the interactions of fluorinated molecules with biological targets .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates, making it a promising scaffold for drug development .

Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in agrochemicals, pharmaceuticals, and advanced materials .

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)phenylamine
  • 3-(Trifluoromethyl)benzylamine
  • 2-(Trifluoromethyl)phenylmethanol

Comparison: Compared to these similar compounds, 3-{[4-(Trifluoromethyl)phenyl]methyl}oxolan-3-amine hydrochloride is unique due to the presence of the oxolan-3-amine moiety. This structural feature imparts distinct chemical and physical properties, such as increased solubility and reactivity, making it more versatile for various applications .

Biological Activity

  • Molecular Formula : C₁₂H₁₅ClF₃NO
  • Molecular Weight : 281.7 g/mol
  • CAS Number : 1803604-11-6
  • Physical State : Solid (typically supplied as hydrochloride salt)

Biological Activity Overview

While direct studies on the biological activity of 3-{[4-(trifluoromethyl)phenyl]methyl}oxolan-3-amine hydrochloride are sparse, insights can be drawn from related compounds and structural analogs. The presence of the trifluoromethyl group is known to enhance lipophilicity and metabolic stability, potentially influencing the compound's interaction with biological targets.

Potential Biological Activities

  • Antimicrobial Activity : Compounds with similar structures have shown varying degrees of antimicrobial activity. The trifluoromethyl group can enhance the ability of compounds to penetrate bacterial membranes.
  • Anticancer Properties : Some trifluoromethyl-containing compounds have been reported to exhibit cytotoxic effects against cancer cell lines, suggesting potential for further investigation into their use as anticancer agents.
  • Enzyme Inhibition : Similar amine derivatives have been studied for their ability to inhibit specific enzymes related to disease pathways, including those involved in cancer and bacterial virulence.

Structure-Activity Relationship (SAR)

The biological activity of compounds like this compound can be partially predicted through SAR studies conducted on analogous structures.

Compound NameMolecular FormulaNotable FeaturesReported Activity
This compoundC₁₂H₁₅ClF₃NOTrifluoromethyl group enhances lipophilicityPotential antimicrobial and anticancer activity
4-(Trifluoromethyl)benzylamineC₉H₈F₃NSimple amine structureAntimicrobial properties observed
4-(Trifluoromethyl)oxolan-3-amine hydrochlorideC₁₁H₁₅ClF₂NSimilar oxolane structureAnticancer activity reported

Case Studies and Research Findings

  • Antimicrobial Studies : In research involving structurally similar compounds, it was found that the incorporation of trifluoromethyl groups significantly increased the antibacterial efficacy against Gram-positive bacteria. For instance, a study highlighted that derivatives with enhanced lipophilicity could penetrate bacterial membranes more effectively, leading to higher rates of cell death.
  • Cytotoxicity Assays : In vitro assays have demonstrated that certain trifluoromethyl-substituted amines exhibit cytotoxic effects on various cancer cell lines, such as breast and prostate cancer cells. The mechanism often involves apoptosis induction or cell cycle arrest.
  • Enzyme Inhibition Research : A recent study found that related compounds could inhibit key enzymes in bacterial virulence pathways, suggesting that this compound may also possess similar inhibitory properties.

Properties

IUPAC Name

3-[[4-(trifluoromethyl)phenyl]methyl]oxolan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO.ClH/c13-12(14,15)10-3-1-9(2-4-10)7-11(16)5-6-17-8-11;/h1-4H,5-8,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJVAJJFUXSJCFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CC2=CC=C(C=C2)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-{[4-(Trifluoromethyl)phenyl]methyl}oxolan-3-amine hydrochloride
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3-{[4-(Trifluoromethyl)phenyl]methyl}oxolan-3-amine hydrochloride
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3-{[4-(Trifluoromethyl)phenyl]methyl}oxolan-3-amine hydrochloride

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